molecular formula C25H23NO5 B2847057 3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid CAS No. 2287281-57-4

3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid

Cat. No.: B2847057
CAS No.: 2287281-57-4
M. Wt: 417.461
InChI Key: SLKAWEOYXSVKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorene ring system and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common reagents used in these reactions include Fmoc-Cl (fluorenylmethoxycarbonyl chloride) and phenylmethyl chloroformate.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

Biology: In biological research, it can serve as a probe or a labeling agent for studying protein interactions and enzyme activities.

Medicine: Potential medical applications include its use as a precursor for drug development, particularly in the design of new therapeutic agents targeting specific diseases.

Industry: In the industrial sector, this compound may be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways: The exact molecular targets and pathways involved would vary based on the context in which the compound is used. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine

  • Fmoc-protected amino acids

  • Phenylmethyl carbamate derivatives

Uniqueness: 3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c27-24(28)14-15-26(31-16-18-8-2-1-3-9-18)25(29)30-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKAWEOYXSVKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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